Kinase Selectivity Profile: mTOR Inhibition vs. PI3K Off-Target Activity
N-Methylated pyrrolo[3,2-d]pyrimidines, a class to which 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine belongs, are specifically designed to confer selectivity for mTOR over the closely related PI3K kinases. This design hypothesis was validated in a study showing that the corresponding N-Me substituted pyrrolo[3,2-d]pyrimidines exhibit potent mTOR inhibition with selectivity toward both PI3Kα and PI3Kδ kinases [1]. The most potent compound from the related pyrazolopyrimidine series in that study, 21c, demonstrated a Ki of 2 nM against mTOR and a remarkable selectivity of >2900× over PI3K kinases [1]. This class-level property suggests a strong potential for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine-based compounds to achieve a favorable selectivity window, which is a critical factor in reducing off-target effects in kinase inhibitor development.
| Evidence Dimension | mTOR Kinase Inhibition Selectivity |
|---|---|
| Target Compound Data | Potent mTOR inhibition (class-level inference) |
| Comparator Or Baseline | PI3Kα and PI3Kδ Kinases |
| Quantified Difference | >2900× selectivity for mTOR over PI3K kinases observed for an optimized analog within the same chemotype |
| Conditions | Biochemical kinase assays (class-level inference from N-methylated pyrrolo[3,2-d]pyrimidine series) |
Why This Matters
Procurement of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine, as a core scaffold for N-methylated mTOR inhibitor programs, is justified by its class-demonstrated potential for achieving high kinase selectivity, a key differentiator from broader, less selective kinase inhibitor scaffolds.
- [1] Lee, W., Ortwine, D. F., Bergeron, P., Lau, K., Lin, L., Malek, S., ... & Lyssikatos, J. P. (2013). A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5097-5104. View Source
